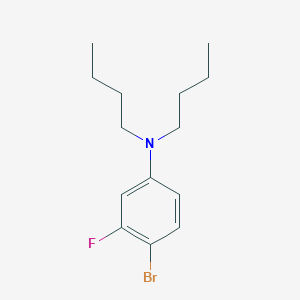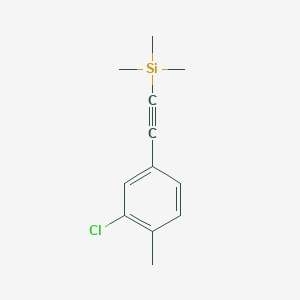
(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a phenylethynyl group substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 3-chloro-4-methylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: The phenylethynyl group can participate in coupling reactions such as the Sonogashira coupling.
Hydrosilylation: The trimethylsilyl group can be involved in hydrosilylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in the presence of bases like triethylamine.
Hydrosilylation: Platinum or rhodium catalysts are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.
Coupling Reactions: Products include biaryl or aryl-alkyne compounds.
Hydrosilylation: Products include silylated alkenes or alkanes.
Scientific Research Applications
(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the preparation of silicon-containing polymers and materials with unique electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: It is used in the development of new catalytic systems for organic transformations.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane depends on the specific reaction it is involved in. Generally, the trimethylsilyl group can stabilize reactive intermediates, while the phenylethynyl group can participate in π-π interactions and conjugation. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-methylphenyl)boronic acid
- (3-Chloro-4-methylphenyl)isocyanate
- 1-(3-Chloro-4-methyl-phenylethynyl)-cyclohexanol
Uniqueness
(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane is unique due to the presence of both a trimethylsilyl group and a phenylethynyl group, which confer distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and materials science, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
Molecular Formula |
C12H15ClSi |
|---|---|
Molecular Weight |
222.78 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15ClSi/c1-10-5-6-11(9-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
InChI Key |
AQOBJNNVZBFWHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C[Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


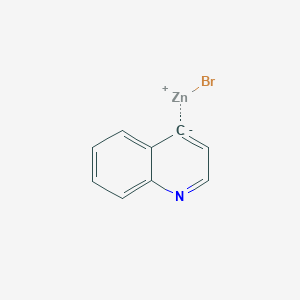
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
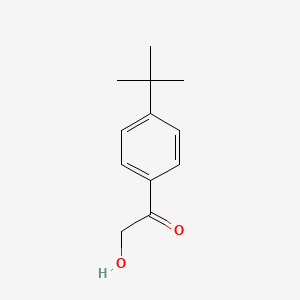
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)
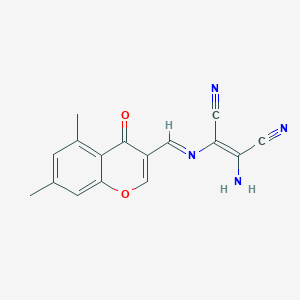
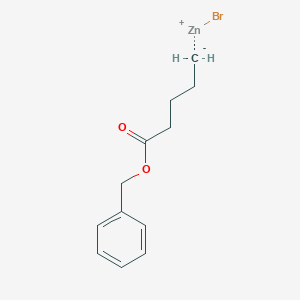


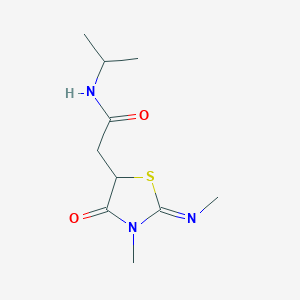


![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)

